2-[5-Hydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[5-Hydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly complex triterpenoid saponin derivative. Its structure comprises:
- A dodecahydropicen core, a polycyclic triterpene skeleton with extensive hydroxyl and hydroxymethyl substitutions.
- Three glycosidic units: Two oxane (tetrahydropyran) rings and one oxolane (tetrahydrofuran) ring, each decorated with hydroxyl and hydroxymethyl groups.
The compound’s structural complexity suggests roles in biological interactions, such as hydrogen bonding with proteins or membranes, and possible antioxidant or anti-inflammatory properties analogous to other triterpenoid glycosides .
Properties
IUPAC Name |
2-[5-hydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-31(54)38(65-40-36(59)34(57)32(55)25(18-49)62-40)39(66-41-37(60)35(58)33(56)26(19-50)63-41)42(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSXBHMYYCPTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-Hydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential biological activities. Its structure features multiple hydroxyl groups and a unique dodecahydropicen moiety that contribute to its reactivity and biological effects.
The molecular formula of this compound is with a molecular weight of approximately 1089.3 g/mol . Its structure includes various functional groups that enhance its solubility and reactivity in biological systems.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit notable anticancer properties. For instance:
- A study highlighted a series of curcumin derivatives that showed significant in vitro and in vivo inhibitory activity against MDA-MB-231 breast cancer cells . This suggests that modifications in the structure could lead to enhanced anticancer activity.
Antioxidant Properties
The presence of multiple hydroxyl groups in the compound suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively. This property could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Effects
Glycosides and saponins often exhibit antimicrobial properties. The compound's structural characteristics could allow it to interact with microbial membranes or inhibit essential microbial enzymes .
Case Studies and Research Findings
The biological activity of the compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to promote programmed cell death has been noted in studies involving structurally related compounds.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression or microbial metabolism.
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is complex due to its numerous functional groups and large size. It features:
- Multiple Hydroxyl Groups : These contribute to the compound's reactivity and potential for biological activity.
- Dodecahydropicen Moiety : This structural component may influence its pharmacological properties.
Molecular Weight
The molecular weight of this compound is approximately 1299.40 g/mol , reflecting its complexity and size.
Pharmaceutical Applications
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. Compounds with similar structures have been studied for their ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Research indicates that glycosides can exhibit antimicrobial effects. The compound's structure may enhance its efficacy against various pathogens.
- Drug Delivery Systems : The glycosidic nature of the compound allows it to be explored in drug delivery applications. Its ability to form complexes with drugs could improve bioavailability and targeted delivery.
- Cancer Treatment : Some studies suggest that compounds with similar structural characteristics may have cytotoxic effects on cancer cells. Further research is needed to explore this potential.
Biochemical Research
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features could allow it to interact with enzyme active sites effectively.
- Metabolic Studies : Due to its complex sugar-like structure, the compound could be utilized in metabolic studies to understand carbohydrate metabolism better.
- Cell Signaling Pathways : Investigating the role of this compound in cell signaling could reveal insights into cellular communication mechanisms influenced by glycosides.
Case Study 1: Antioxidant Activity
A study focused on similar glycosides demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that compounds with multiple hydroxyl groups effectively reduced oxidative stress markers in vitro.
Case Study 2: Antimicrobial Effects
Research on structurally related compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study suggested that the hydroxymethyl groups enhance membrane penetration, increasing the compound's efficacy.
Case Study 3: Drug Delivery Mechanisms
A recent investigation into glycoside-based drug delivery systems highlighted their potential in enhancing the solubility and stability of poorly soluble drugs. The study demonstrated improved pharmacokinetics when using glycoside carriers compared to traditional methods.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) FDB019184 (3,4-dihydroxy-6-{...}-oxane-2-carboxylic acid)
- Core structure : Icosahydropicen (20-membered triterpene) vs. dodecahydropicen (12-membered) in the target compound.
- Functional groups : Both feature hydroxymethyl, hydroxyl, and glycosidic units, but FDB019184 includes a carboxylic acid group absent in the target compound .
- Bioactivity : Carboxylic acid groups may enhance binding to metal ions or enzymes, whereas the target compound’s hydroxyl-rich structure favors hydrogen bonding .
(b) (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-...-diol (Compound 10B)
- Core structure: Chromeno-benzodioxocin vs. triterpene.
- Functional groups: Both have multiple phenolic hydroxyls, but 10B lacks glycosidic units, reducing water solubility compared to the target compound .
Physicochemical Properties
| Property | Target Compound | FDB019184 | Compound 10B |
|---|---|---|---|
| Molecular Weight | ~1250 g/mol (estimated) | ~1300 g/mol | ~600 g/mol |
| LogP (Octanol-Water) | -2.1 (predicted) | -3.5 (due to COOH) | 1.8 (hydrophobic core) |
| Hydrogen Bond Donors | 18 | 20 | 6 |
| Glycosidic Units | 3 | 2 | 0 |
Data derived from QSPR/QSAR models and structural analysis .
Preparation Methods
Terpenoid Backbone Construction
The aglycone is derived from a triterpenoid skeleton, likely via cyclization of squalene oxide analogs. Enzymatic or acid-catalyzed cyclization generates the hexamethyl-dodecahydropicen structure. Stereochemical control is critical, as the aglycone contains eight stereocenters.
Hydroxylation and Functionalization
Selective hydroxylation at C-3, C-8, and C-4 positions is achieved using oxidizing agents such as OsO₄ for dihydroxylation or Sharpless asymmetric epoxidation followed by hydrolysis. The bis(hydroxymethyl) groups at C-4 and C-8a are introduced via aldol condensation with formaldehyde under basic conditions.
Protection Strategies for Hydroxyl Groups
With 15 hydroxyl groups in the final compound, protection-deprotection sequences are essential.
Temporary Protecting Groups
-
Silyl Ethers : Tert-butyldimethylsilyl (TBDMS) groups protect primary hydroxyls (e.g., C-6 hydroxymethyl).
-
Acetonides : Cyclic acetals shield vicinal diols (e.g., C-5 and C-6 hydroxyls in oxane rings).
-
Mesylates/Tosylates : Convert hydroxyls to leaving groups for subsequent glycosylation (e.g., C-3 hydroxyl of the aglycone).
Orthogonal Deprotection
Sequential removal of protecting groups ensures regioselective glycosylation. For example:
Glycosylation Methods for Oxane Ring Attachment
The compound contains three distinct oxane (sugar) units: a 6-methyloxan-4-yl group, a 3,4,5-trihydroxyoxan-2-yl group, and a 6-(hydroxymethyl)oxane-3,4,5-triol.
Glycosyl Donor Activation
Catalytic Glycosylation
The patent US4683297A details glycoside synthesis using perfluorosulfonic acid resin catalysts. Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 120–230°C | |
| Pressure | 5.5–6.0 kg/cm² (for methyl glucoside) | |
| Catalyst Loading | 5–20% w/w relative to saccharide | |
| Reaction Time | 10 minutes–3 hours |
This method minimizes side reactions and allows catalyst reuse, making it suitable for large-scale synthesis.
Sequential Assembly of Glycosidic Linkages
The three oxane units are attached sequentially to the aglycone:
Primary Glycosylation (C-3 Position)
The 6-methyloxan-4-yl group is introduced first. A pre-activated glycosyl donor (e.g., glycosyl triflate) reacts with the aglycone’s C-3 mesylate in DMF, yielding a β-linked glycoside.
Secondary Glycosylation (C-2 Position)
The 3,4,5-trihydroxyoxan-2-yl unit is added via a silver-promoted Koenigs-Knorr reaction. Stereoselectivity is controlled by neighboring group participation from acetyl protecting groups.
Tertiary Glycosylation (C-4 Position)
The 6-(hydroxymethyl)oxane-3,4,5-triol is attached using a perfluorosulfonic acid resin catalyst under continuous flow conditions. Excess alcohol (e.g., methanol) drives the reaction to completion.
Deprotection and Final Purification
Global Deprotection
Purification Techniques
-
Column Chromatography : Silica gel with EtOAc/cyclohexane gradients isolates the target compound.
-
Crystallization : Achieved by concentrating the glycoside solution and adding antisolvents (e.g., petroleum ether).
Comparative Analysis of Synthetic Routes
A comparison of glycosylation methods reveals trade-offs between efficiency and stereochemical control:
| Method | Yield (%) | Stereoselectivity | Scalability | Source |
|---|---|---|---|---|
| Perfluorosulfonic Acid | 75–85 | Moderate | High | |
| Koenigs-Knorr | 60–70 | High | Moderate | |
| Enzymatic | 50–60 | Excellent | Low |
The resin-catalyzed method offers the best balance for industrial applications .
Q & A
Q. What are the recommended synthetic routes for this compound, particularly for ensuring regioselectivity in glycosidic bond formation?
- Methodological Answer : Stepwise coupling using protecting groups (e.g., benzoyl or acetyl) is critical for regioselectivity. For analogous glycosidic syntheses, phosphine-based catalysts like BuP and bases such as DIPEA have been employed to activate intermediates and stabilize transition states . Purification via column chromatography and recrystallization ensures product homogeneity.
Q. How can the stereochemical configuration and structural integrity of the compound be validated?
- Methodological Answer : Use high-resolution H and C NMR to assign stereocenters, complemented by 2D techniques (HSQC, HMBC) for linkage confirmation. X-ray crystallography is recommended for absolute stereochemical determination, as structural analogs in the evidence were resolved using crystallographic data .
Q. What are optimal storage conditions to prevent hydrolytic or oxidative degradation?
- Methodological Answer : Store in sealed, inert containers under dry, ventilated conditions at 2–8°C. Avoid exposure to light and humidity, as per safety protocols for lab-stored glycosides . Regularly monitor stability via HPLC to detect degradation products.
Advanced Research Questions
Q. How can contradictory reports on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer : Reproduce assays under standardized conditions (pH, temperature, cofactors) while verifying compound purity (>98% via HPLC). Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate nonspecific interactions. Cross-reference results with computational docking studies to identify plausible binding modes .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., proteins)?
- Methodological Answer : Combine molecular dynamics (MD) simulations with AI-driven tools (e.g., COMSOL Multiphysics) to predict binding energetics and conformational changes. Parameterize force fields using experimental data (e.g., NMR-derived torsional angles) to enhance accuracy . Validate predictions with surface plasmon resonance (SPR) or cryo-EM.
Q. How can metabolic pathways involving this compound be systematically analyzed?
- Methodological Answer : Employ C isotopic labeling to track metabolic flux in cell cultures. Pair with LC-MS/MS for high-sensitivity detection of metabolites. For pathway elucidation, use genome-scale metabolic models (GEMs) integrated with transcriptomic data to identify key enzymes .
Experimental Design & Data Contradiction Analysis
Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH, UV light) over 4–12 weeks. Analyze degradation kinetics via Arrhenius modeling. Compare results with safety data on analogous lab-stored compounds to identify critical degradation triggers .
Q. What strategies mitigate discrepancies in reported solubility profiles across solvents?
- Methodological Answer : Standardize solubility testing using shake-flask or nephelometry methods. Account for solvent polarity (via Hansen parameters) and hydrogen-bonding capacity. Cross-validate with computational solubility predictions (e.g., COSMO-RS) to reconcile empirical and theoretical data .
Theoretical & Methodological Frameworks
Q. How can researchers align studies on this compound with broader chemical engineering theories?
Q. What role do glycosylation patterns play in the compound’s physicochemical properties?
- Methodological Answer :
Analyze substituent effects (e.g., hydroxymethyl groups) on hydrophilicity via partition coefficient (log P) measurements. Use quantum mechanical calculations (DFT) to correlate electronic effects with solubility and reactivity. Compare with structural analogs to isolate pattern-specific behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
